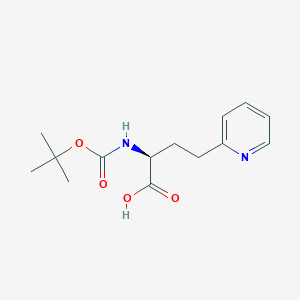
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridinyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using a pyridine derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The protected amino acid is then coupled with the pyridinyl group under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The pyridinyl group can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Free amino acids.
Substitution: Various substituted pyridinyl derivatives.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the amino group during reactions. The pyridinyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-Amino-4-(pyridin-2-yl)butanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-2-((tert-Butoxycarbonyl)amino)-4-(phenyl)butanoic acid: Contains a phenyl group instead of a pyridinyl group, altering its reactivity and binding properties.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid is unique due to the presence of both the Boc protecting group and the pyridinyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-7-10-6-4-5-9-15-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChIキー |
RYMLYFDWMMRAPS-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=N1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


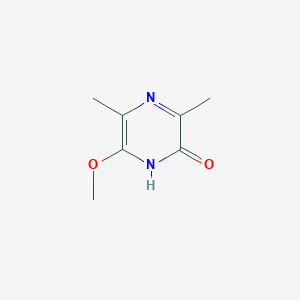
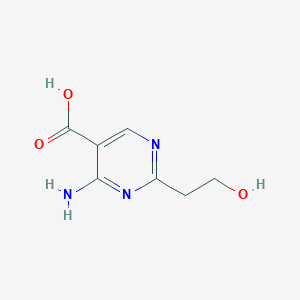
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)

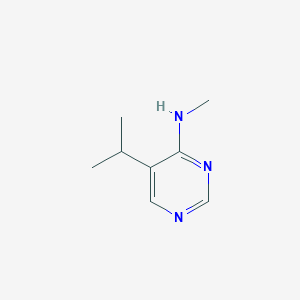
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
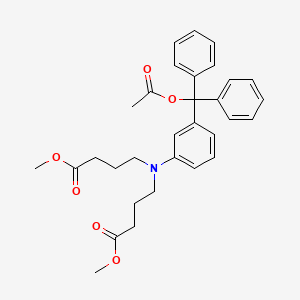


![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)

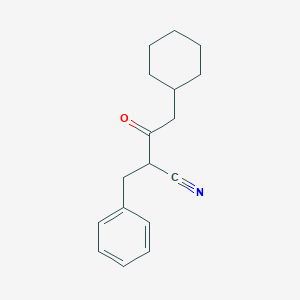
![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
